Regiochemical Differentiation vs 4-Bromo-3-iodoaniline
3-Bromo-4-iodoaniline (Br meta, I para to –NH₂) and its regioisomer 4-bromo-3-iodoaniline (CAS 63037-64-9; Br para, I meta) are constitutional isomers with identical molecular formulas (C₆H₅BrIN, MW 297.92) but distinct physical and electronic properties arising from their different substitution patterns. The melting point of 3-bromo-4-iodoaniline is reported at 198°C (solid) by Fluorochem , whereas 4-bromo-3-iodoaniline exhibits different physical characteristics with a predicted boiling point of 319.2°C at 760 mmHg and a density of 2.3 g/cm³ . Crucially, the para-iodo substitution in 3-bromo-4-iodoaniline places the more reactive C–I bond in direct conjugation with the strongly electron-donating –NH₂ group (Hammett σₚ = –0.66 for NH₂), enhancing its reactivity toward oxidative addition with Pd(0) relative to the meta-iodo arrangement in the regioisomer, where the –NH₂ group exerts a weaker inductive effect .
| Evidence Dimension | Substitution pattern and physical property comparison |
|---|---|
| Target Compound Data | 3-Bromo-4-iodoaniline: Br at C-3 (meta to NH₂), I at C-4 (para to NH₂); mp 198°C (Fluorochem); mp 56°C (Capotchem, GC-grade powder); pKa (predicted) 2.73 ± 0.10 |
| Comparator Or Baseline | 4-Bromo-3-iodoaniline (CAS 63037-64-9): Br at C-4 (para to NH₂), I at C-3 (meta to NH₂); bp 319.2°C (predicted); density 2.3 g/cm³ |
| Quantified Difference | Melting point difference >130°C between target (198°C) and regioisomer (not a simple solid at ambient conditions); distinct regiochemical positioning of the reactive iodine center relative to the NH₂ directing/activating group. |
| Conditions | Physical property data sourced from vendor technical datasheets and ChemicalBook predicted properties . |
Why This Matters
The para-iodo/meta-bromo pattern ensures that the first, most reactive cross-coupling event occurs at the electronically activated para position, enabling predictable, regiocontrolled sequential diversification not achievable with the inverted regioisomer.
